molecular formula C12H15BrClNO B7974683 N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine

N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine

Cat. No.: B7974683
M. Wt: 304.61 g/mol
InChI Key: GZQFTAUUUMYGPG-UHFFFAOYSA-N
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Description

N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine is a chemical compound characterized by the presence of bromine, chlorine, and an oxan-4-amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with oxan-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Bromo-2-fluorophenyl)methyl]oxan-4-amine
  • N-[(3-Bromo-4-fluorophenyl)methyl]oxan-4-amine

Uniqueness

N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This distinct structure may confer specific properties that are not observed in similar compounds, making it valuable for certain applications.

Properties

IUPAC Name

N-[(3-bromo-4-chlorophenyl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c13-11-7-9(1-2-12(11)14)8-15-10-3-5-16-6-4-10/h1-2,7,10,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQFTAUUUMYGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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